molecular formula C17H15ClF2N2O3 B2461074 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903023-67-5

5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2461074
CAS No.: 1903023-67-5
M. Wt: 368.76
InChI Key: SMVSKODGTHJQJE-UHFFFAOYSA-N
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Description

5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps might include:

    Formation of the Nicotinamide Core: This can be achieved through a series of reactions such as nitration, reduction, and cyclization.

    Introduction of the Chloro and Difluorobenzyl Groups: These groups can be introduced via halogenation and subsequent nucleophilic substitution reactions.

    Attachment of the Tetrahydrofuran Group: This step might involve etherification or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the nicotinamide core.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Biological Pathways: Affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Halogenated Benzyl Compounds: Compounds with similar halogenated benzyl groups.

Uniqueness

The uniqueness of 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide lies in its specific combination of functional groups, which could confer unique biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N2O3/c18-13-6-10(7-22-17(13)25-11-4-5-24-9-11)16(23)21-8-12-14(19)2-1-3-15(12)20/h1-3,6-7,11H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVSKODGTHJQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=C(C=CC=C3F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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